(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
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Overview
Description
(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide is a chemical compound known for its role as a carbonic anhydrase inhibitor. This compound is primarily used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is a highly specific, non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme involved in the regulation of intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide involves several steps. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid to form a thiazine ring, followed by sulfonation and subsequent substitution reactions to introduce the methoxypropyl and amino groups . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxypropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide involves the inhibition of carbonic anhydrase II (CA-II). By binding to the active site of CA-II, the compound prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Uniqueness
(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide is unique due to its high specificity and reversible inhibition of CA-II, which results in fewer systemic side effects compared to other carbonic anhydrase inhibitors . Its higher lipophilicity also facilitates better diffusion across the blood-retinal barrier .
Properties
CAS No. |
2183841-60-1 |
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Molecular Formula |
C10H17N3O5S3 |
Molecular Weight |
355.45 |
Origin of Product |
United States |
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